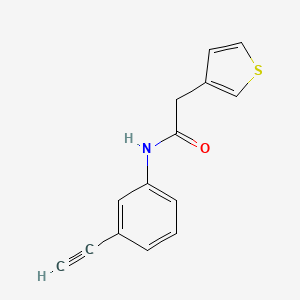
Methyl 3-(azepane-1-carbonylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(azepane-1-carbonylamino)benzoate, also known as MAB, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Methyl 3-(azepane-1-carbonylamino)benzoate has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and infectious diseases. It has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Methyl 3-(azepane-1-carbonylamino)benzoate has been shown to have antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
Mecanismo De Acción
The exact mechanism of action of Methyl 3-(azepane-1-carbonylamino)benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Methyl 3-(azepane-1-carbonylamino)benzoate has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and antibacterial and antifungal activity. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 3-(azepane-1-carbonylamino)benzoate in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, its low toxicity and broad-spectrum activity make it a versatile tool for studying various biological processes. However, one limitation of using Methyl 3-(azepane-1-carbonylamino)benzoate is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl 3-(azepane-1-carbonylamino)benzoate, including further studies on its mechanism of action and potential applications in drug development. Additionally, there is a need for more research on the pharmacokinetics and toxicity of Methyl 3-(azepane-1-carbonylamino)benzoate to determine its safety and efficacy as a potential drug candidate. Finally, there is a need for more studies on the synthesis of Methyl 3-(azepane-1-carbonylamino)benzoate derivatives with improved solubility and activity.
Métodos De Síntesis
Methyl 3-(azepane-1-carbonylamino)benzoate can be synthesized through a multistep process, starting with the reaction of 3-nitrobenzoic acid with 1-azepanecarbonyl chloride. This intermediate is then reduced to the corresponding amine and coupled with methyl chloroformate to yield the final product, Methyl 3-(azepane-1-carbonylamino)benzoate.
Propiedades
IUPAC Name |
methyl 3-(azepane-1-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-14(18)12-7-6-8-13(11-12)16-15(19)17-9-4-2-3-5-10-17/h6-8,11H,2-5,9-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCSVOPRBKFMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)








![1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)


